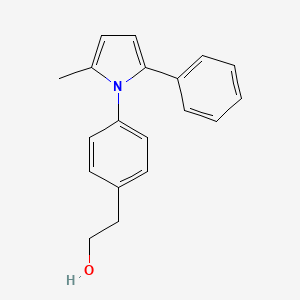
1,3-Butadiene, 1,4-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiene, 1,4-dimethoxy- is an organic compound with the molecular formula C6H10O2. It is a derivative of 1,3-butadiene, where the hydrogen atoms at the 1 and 4 positions are replaced by methoxy groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1,4-dimethoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-butadiene with methanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective method .
Industrial Production Methods
In industrial settings, the production of 1,3-butadiene, 1,4-dimethoxy- often involves the use of homogeneous catalysts. These catalysts facilitate the selective addition of methoxy groups to the 1 and 4 positions of 1,3-butadiene. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butadiene, 1,4-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
1,3-Butadiene, 1,4-dimethoxy- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1,3-Butadiene, 1,4-dimethoxy- involves its interaction with various molecular targets. In chemical reactions, the methoxy groups can participate in nucleophilic or electrophilic attacks, leading to the formation of new bonds and products. The pathways involved depend on the specific reaction conditions and the presence of catalysts .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: The parent compound, which lacks the methoxy groups.
1,4-Dimethoxy-2-butene: A similar compound with methoxy groups at different positions.
2,3-Dimethoxy-1,3-butadiene: Another derivative with methoxy groups at the 2 and 3 positions
Uniqueness
1,3-Butadiene, 1,4-dimethoxy- is unique due to the specific placement of its methoxy groups, which imparts distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
24000-38-2 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1,4-dimethoxybuta-1,3-diene |
InChI |
InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h3-6H,1-2H3 |
Clave InChI |
ZFOMGKMTIIJRAI-UHFFFAOYSA-N |
SMILES canónico |
COC=CC=COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


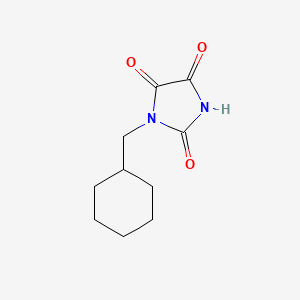
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
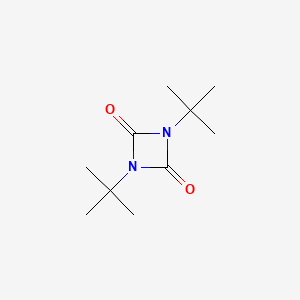
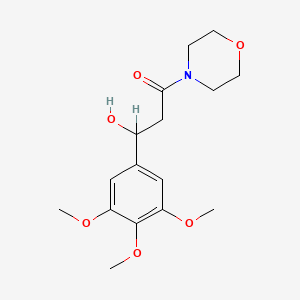
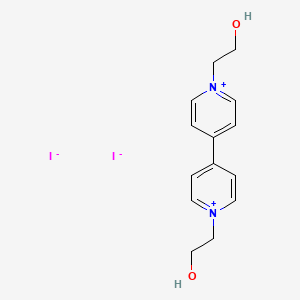
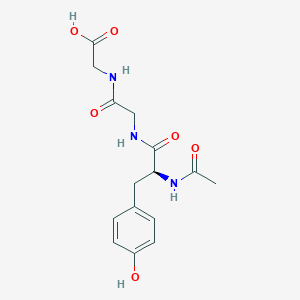
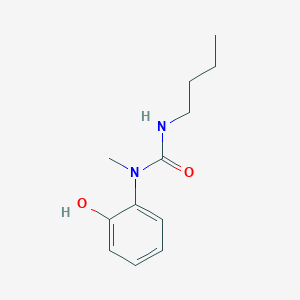
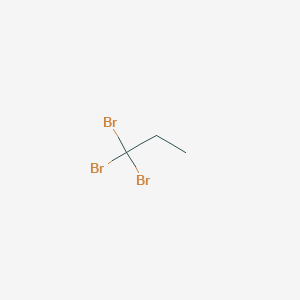
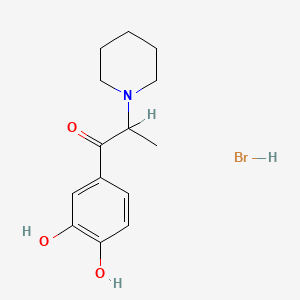

![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

